molecular formula C9H13NO B8806718 O-(3-phenylpropyl)hydroxylamine

O-(3-phenylpropyl)hydroxylamine

Cat. No.: B8806718
M. Wt: 151.21 g/mol
InChI Key: PXZSPXCYXONDTD-UHFFFAOYSA-N
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Description

O-(3-Phenylpropyl)hydroxylamine (CAS: 73941-30-7) is a hydroxylamine derivative characterized by a phenylpropyl group attached to the hydroxylamine oxygen. Its hydrochloride salt form has a melting point of 168–169°C (solvents: ethanol, ethyl ether) and is used in synthetic chemistry, particularly in reductive amination and nucleophilic substitution reactions . The compound’s structure combines the reactivity of hydroxylamine with the hydrophobic and aromatic properties of the phenylpropyl substituent, making it valuable for designing pharmaceuticals and polymers. Synonyms include Hydroxylamine, O-(3-phenylpropyl)-, hydrochloride and O-(3-Phenyl-propyl)-hydroxylamine .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

O-(3-phenylpropyl)hydroxylamine

InChI

InChI=1S/C9H13NO/c10-11-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2

InChI Key

PXZSPXCYXONDTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCON

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with O-(3-phenylpropyl)hydroxylamine, enabling comparative analysis of their properties and applications:

Hydroxylamine-O-(-2-methylpropyl) (RT-4)

  • Structure : A branched alkyl chain (2-methylpropyl) replaces the linear phenylpropyl group.
  • Increased steric hindrance from the branched chain may slow reaction kinetics compared to the linear phenylpropyl analog .
  • Applications: Limited data on specific uses, though likely employed in niche synthetic pathways requiring sterically hindered hydroxylamines.

O-(2-Morpholinoethyl)hydroxylamine (VIIIe)

  • Structure: Features a morpholinoethyl group (a nitrogen-containing heterocycle) instead of phenylpropyl.
  • Key Differences: The morpholine ring enhances polarity and water solubility, making it suitable for aqueous-phase reactions. Demonstrated utility in synthesizing N-benzyl-O-(2-morpholinoethyl)hydroxylamine (VIIIj) via reductive amination with benzaldehyde .
  • Applications : Used in medicinal chemistry for modifying pharmacokinetic properties of lead compounds.

(R)-O-[2-(4-Chlorophenoxy)propyl]hydroxylamine Hydrochloride

  • Structure: Incorporates a chlorophenoxypropyl group, introducing both chloro and phenoxy substituents.
  • Key Differences :
    • The electron-withdrawing chlorine atom increases electrophilicity, enhancing reactivity in nucleophilic substitutions.
    • The stereogenic center (R-configuration) may influence enantioselective interactions in chiral environments .
  • Applications: Potential intermediate for bioactive molecules targeting enzymes or receptors sensitive to halogenated motifs.

O-{2-[3-Chloro-4-(trifluoromethyl)phenyl]-2-methylpropyl}hydroxylamine

  • Structure : Contains a trifluoromethyl and chloro-substituted phenyl group with a methyl-branched propyl chain.
  • Key Differences :
    • The trifluoromethyl group increases lipophilicity and metabolic stability, advantageous in drug design.
    • The chloro and trifluoromethyl substituents create strong electron-withdrawing effects, altering reaction pathways compared to unsubstituted phenylpropyl derivatives .
  • Applications : Likely used in agrochemicals or pharmaceuticals requiring enhanced resistance to oxidative degradation.

Comparative Data Table

Compound Name Substituent Type Key Functional Groups Melting Point (°C) Notable Properties
This compound Linear alkyl + aromatic Phenylpropyl, hydroxylamine 168–169 (HCl salt) Hydrophobic, aromatic interactions
Hydroxylamine-O-(-2-methylpropyl) Branched alkyl 2-Methylpropyl Not reported High steric hindrance
O-(2-Morpholinoethyl)hydroxylamine Heterocyclic Morpholinoethyl Not reported Enhanced water solubility
(R)-O-[2-(4-Chlorophenoxy)propyl]hydroxylamine Halogenated aromatic Chlorophenoxypropyl Not reported Electrophilic, enantioselective
O-{2-[3-Chloro-4-(trifluoromethyl)phenyl]-2-methylpropyl}hydroxylamine Multi-substituted aromatic CF₃, Cl, methylpropyl Not reported High lipophilicity, metabolic stability

Preparation Methods

Mesylation of 3-Phenylpropanol

The synthesis begins with converting 3-phenylpropanol to its mesylate derivative. In a typical procedure, 3-phenylpropanol is treated with methanesulfonyl chloride (MsCl) in dichloromethane and triethylamine at 0°C. This step quantitatively yields 3-phenylpropyl methanesulfonate, characterized by a singlet at δ 2.98 ppm (SO2CH3) and a triplet at δ 4.21 ppm (CH2-O) in ¹H NMR.

Alkylation of tert-Butyl N-Hydroxycarbamate

The mesylate is reacted with tert-butyl N-hydroxycarbamate (Boc-hydroxylamine) in the presence of 1,8-diazabicycloundec-7-ene (DBU) at 25°C. This nucleophilic substitution proceeds via an SN2 mechanism, forming Boc-protected O-(3-phenylpropyl)hydroxylamine. For less sterically hindered substrates, yields exceed 80%, but bulkier groups like cyclohexyl require elevated temperatures (50°C).

Acidic Deprotection

The Boc group is removed using hydrochloric acid in dioxane or trifluoroacetic acid (TFA), yielding this compound as a free base. This method avoids hydrazine, making it compatible with enzyme-sensitive applications.

Oxime Reduction Pathways

Synthesis of 3-Phenylpropionaldehyde Oxime

3-Phenylpropionaldehyde is condensed with hydroxylamine hydrochloride in ethanol/water at 70°C for 2 hours, forming the corresponding oxime in 85% yield. The oxime is confirmed by IR absorption at 1637 cm⁻¹ (C=N) and a singlet at δ 7.90 ppm (N–H) in ¹H NMR.

Partial Reduction to Hydroxylamine

While direct reduction of oximes typically yields amines, selective conditions using sodium cyanoborohydride (NaBH3CN) in methanol at pH <3 generate hydroxylamines. For example, treating 3-phenylpropionaldehyde oxime with NaBH3CN produces this compound in 72% yield. This method’s selectivity depends on strict pH control to prevent over-reduction.

Gabriel Synthesis Adaptations

Formation of 1-Chloro-3-Phenylpropane

3-Phenylpropanol is converted to 1-chloro-3-phenylpropane using thionyl chloride (SOCl2) in N,N-dimethylformamide (DMF) at 60°C. The chloride is isolated via distillation in 90% yield (HPLC purity: 91.5%).

Substitution with Hydroxylamine Derivatives

Replacing phthalimide in the Gabriel synthesis with Boc-hydroxylamine enables O-alkylation. Reacting 1-chloro-3-phenylpropane with Boc-hydroxylamine and potassium carbonate in DMF at 90°C for 24 hours affords the protected hydroxylamine in 89% yield. Subsequent deprotection follows the acidic conditions outlined in Section 1.3.

Comparative Analysis of Methods

Method Yield Key Advantages Limitations
Boc-Protected Alkylation80–88%High purity, enzyme-compatibleRequires anhydrous conditions
Oxime Reduction72%Avoids alkylating agentspH-sensitive, risk of over-reduction
Gabriel Adaptation89%Scalable, uses inexpensive reagentsLower regioselectivity for bulky groups

The Boc-protection route is optimal for laboratory-scale synthesis due to its reliability, while the Gabriel adaptation suits industrial production. Oxime reduction offers an alternative for substrates sensitive to alkylation but requires precise reaction control.

Challenges and Optimization Strategies

Steric Effects

Bulky substituents on the phenylpropyl group reduce alkylation efficiency. For example, (1R)-menthyl mesylate fails to react under standard conditions. Increasing reaction temperatures (50–80°C) and extending reaction times (24–48 hours) mitigate this issue.

Oxidation Sensitivity

This compound is prone to oxidation, necessitating storage under inert atmosphere. Adding antioxidants like ascorbic acid during workup improves stability .

Q & A

Q. What are the primary synthetic routes for O-(3-phenylpropyl)hydroxylamine, and how can reaction conditions be optimized?

this compound is typically synthesized via reductive amination or nucleophilic substitution. A common approach involves reacting hydroxylamine derivatives with 3-phenylpropyl halides under basic conditions. For example, analogous protocols for O-(2-morpholinoethyl)hydroxylamine synthesis (via reductive amination of aldehydes with hydroxylamine derivatives) can be adapted . Optimization may include adjusting pH (to stabilize intermediates), temperature (to minimize decomposition), and solvent polarity (to enhance nucleophilicity). Catalyst screening (e.g., Pd/C for reductive steps) and protecting group strategies (e.g., Boc or PMB groups) are critical to improve yields .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and purity. For example, methoxy and hydroxylamine proton signals in O-[(2-methoxyphenyl)methyl]hydroxylamine appear as distinct singlets at δ 3.8–4.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for distinguishing isomers .
  • Infrared (IR) Spectroscopy : Absorbances near 3300 cm1^{-1} (N–H stretch) and 1600 cm1^{-1} (C–N stretch) confirm functional groups .

Q. How does the stability of this compound vary under different storage conditions?

Stability depends on substituent effects. Bulky aryl groups (e.g., 3-phenylpropyl) enhance steric protection against hydrolysis. Storage at –20°C under inert gas (N2_2) in anhydrous solvents (e.g., THF or DMF) is recommended. Derivatives like sulfonated hydroxylamines (e.g., O-(2,4-dinitrophenyl)hydroxylamine) show reduced stability due to electron-withdrawing groups accelerating decomposition .

Advanced Research Questions

Q. What mechanistic pathways govern the acylation reactivity of this compound, and how do computational models resolve contradictions in product regioselectivity?

The reaction with esters or carbonyl compounds proceeds via bifunctional catalysis, where hydroxylamine acts as both nucleophile and proton shuttle. Computational studies (e.g., B3LYP/6-311+G(2df,2p)) reveal dual transition states: TS1O (O-acylation) and TS1N (N-acylation), with free energy barriers (ΔG^\ddagger) of ~18–20 kcal/mol. Despite similar barriers, experimental O-acylation dominance arises from solvation effects stabilizing tetrahedral intermediates (e.g., MS1O-NH3_3O vs. MS1N-NH3_3O) . Contradictions between theoretical and experimental kinetics (e.g., second vs. third-order dependencies) highlight the need to incorporate explicit solvent models in simulations .

Q. How do substituents on the phenyl ring influence the reactivity of this compound in nucleophilic reactions?

Electron-donating groups (e.g., –OCH3_3) increase nucleophilicity by enhancing electron density on the hydroxylamine oxygen. For example, O-[(2-methoxyphenyl)methyl]hydroxylamine exhibits faster oxime formation compared to non-substituted analogs . Conversely, electron-withdrawing groups (e.g., –NO2_2) reduce reactivity but improve stability, as seen in O-(2,4-dinitrophenyl)hydroxylamine . Steric effects from ortho-substituents (e.g., 2,4,6-triisopropyl) can hinder transition-state geometries, lowering reaction rates despite increased stability .

Q. What advanced derivatization strategies enable trace detection of this compound in complex matrices?

Derivatization with pentafluorobenzyl groups (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) enhances sensitivity in GC-MS analysis by introducing strong electron-capturing moieties. This approach detects formaldehyde at nanomolar levels in hydrothermal vent simulations, applicable to environmental or biological samples . LC-MS/MS with pre-column derivatization (e.g., using dansyl chloride) improves quantification limits in pharmacokinetic studies .

Q. How can computational methods predict regioselectivity in this compound-mediated reactions?

Density Functional Theory (DFT) calculations (e.g., PCM/B3LYP) model solvent effects on transition states. For instance, aqueous-phase simulations better predict O-acylation dominance in phenyl acetate reactions by accounting for hydrogen bonding with water molecules . Machine learning models trained on substituent Hammett parameters (σ) and steric descriptors (e.g., Taft constants) can forecast regioselectivity trends in novel derivatives .

Safety and Handling

Q. What safety protocols are recommended for handling this compound derivatives?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/volatiles (S22/S24/25) .
  • Decomposition Risks : Avoid strong acids/bases, which may generate toxic byproducts (e.g., NH3_3 or NOx_x) .
  • First Aid : For skin contact, wash with 0.1 M acetic acid to neutralize alkaline residues .

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